molecular formula C15H8INO4 B5362397 3-(4-iodophenyl)-6-nitro-2H-chromen-2-one CAS No. 332030-56-5

3-(4-iodophenyl)-6-nitro-2H-chromen-2-one

Cat. No. B5362397
CAS RN: 332030-56-5
M. Wt: 393.13 g/mol
InChI Key: JXAMPXCVECISOL-UHFFFAOYSA-N
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Description

3-(4-iodophenyl)-6-nitro-2H-chromen-2-one, also known as INH1, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. INH1 belongs to the family of chromen-2-one derivatives, which have been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

3-(4-iodophenyl)-6-nitro-2H-chromen-2-one inhibits the activity of the protein disheveled (Dvl), which is a key component of the Wnt/β-catenin signaling pathway. This leads to the downregulation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. By inhibiting the Wnt/β-catenin pathway, this compound induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce tumor growth and metastasis in animal models of cancer. This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-iodophenyl)-6-nitro-2H-chromen-2-one is its specificity for the Wnt/β-catenin signaling pathway, which makes it a promising candidate for the development of targeted anticancer therapies. However, its low solubility in aqueous solutions and limited bioavailability may limit its application in vivo. Further studies are needed to optimize its formulation and delivery.

Future Directions

Future research on 3-(4-iodophenyl)-6-nitro-2H-chromen-2-one could focus on its potential use in combination with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Further studies are also needed to investigate its pharmacokinetics and pharmacodynamics in vivo, as well as its potential use in other diseases, such as inflammatory disorders and neurodegenerative diseases. The development of novel derivatives of this compound with improved solubility and bioavailability could also be explored.

Synthesis Methods

3-(4-iodophenyl)-6-nitro-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-iodoaniline with 4-nitrobenzaldehyde, followed by cyclization with malonic acid and subsequent decarboxylation. The final product is obtained through purification and recrystallization.

Scientific Research Applications

3-(4-iodophenyl)-6-nitro-2H-chromen-2-one has been studied extensively for its potential use as an anticancer agent. It has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by targeting the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.

properties

IUPAC Name

3-(4-iodophenyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8INO4/c16-11-3-1-9(2-4-11)13-8-10-7-12(17(19)20)5-6-14(10)21-15(13)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAMPXCVECISOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245607
Record name 3-(4-Iodophenyl)-6-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332030-56-5
Record name 3-(4-Iodophenyl)-6-nitro-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332030-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodophenyl)-6-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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